molecular formula C22H21FN2O6 B12032370 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618074-12-7

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12032370
CAS No.: 618074-12-7
M. Wt: 428.4 g/mol
InChI Key: RXYHOGQIMIYOMF-CZIZESTLSA-N
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Description

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Modifications: Introduction of the fluoro, methyl, methoxy, and nitro groups can be done through electrophilic aromatic substitution reactions using reagents like fluorine gas, methyl iodide, methanol, and nitric acid, respectively.

    Final Assembly: Coupling of the benzoyl and pyrrolone moieties using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts like palladium or platinum may be used to enhance reaction rates.

    Solvent Selection: Solvents like dichloromethane, toluene, or ethanol may be chosen based on their ability to dissolve reactants and products.

    Purification Techniques: Techniques such as recrystallization, column chromatography, or HPLC may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways or metabolic pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
  • 4-(4-Methylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Uniqueness

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

618074-12-7

Molecular Formula

C22H21FN2O6

Molecular Weight

428.4 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(3-methoxypropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H21FN2O6/c1-13-4-5-15(12-17(13)23)20(26)18-19(14-6-8-16(9-7-14)25(29)30)24(10-3-11-31-2)22(28)21(18)27/h4-9,12,19,26H,3,10-11H2,1-2H3/b20-18+

InChI Key

RXYHOGQIMIYOMF-CZIZESTLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)[N+](=O)[O-])/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)[N+](=O)[O-])O)F

Origin of Product

United States

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